molecular formula C6H10ClN3O B8200574 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride

Cat. No.: B8200574
M. Wt: 175.61 g/mol
InChI Key: VHNJEKHFYKHDAA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3O. It is a derivative of pyrazolo[5,1-b][1,3]oxazine, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5-3-9-6(10-4-5)1-2-8-9;/h1-2,5H,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNJEKHFYKHDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=NN21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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